molecular formula C8H12ClN3 B1590668 N-tert-butyl-2-chloropyrimidin-4-amine CAS No. 876521-19-6

N-tert-butyl-2-chloropyrimidin-4-amine

Cat. No.: B1590668
CAS No.: 876521-19-6
M. Wt: 185.65 g/mol
InChI Key: YWLVEBCUJRKAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-chloropyrimidin-4-amine is a chemical compound with the molecular formula C8H12ClN3. It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for N-tert-butyl-2-chloropyrimidin-4-amine involves the reaction of 2,4-dichloropyrimidine with tert-butylamine. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution of the chlorine atom at the 4-position by the tert-butylamine group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Biological Activity

N-tert-butyl-2-chloropyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a tert-butyl group at the 1-position and a chlorine atom at the 2-position. These modifications influence its reactivity and interactions with biological targets. Pyrimidines are known to play crucial roles in nucleic acids and have been implicated in various biological processes, making their derivatives valuable in drug development.

This compound has been studied for its interaction with various molecular targets, particularly kinases involved in signal transduction pathways. The presence of the chlorine atom may enhance the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to target enzymes or receptors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can inhibit the proliferation of cancer cell lines by interfering with critical signaling pathways:

Compound Target IC50 (nM) Effect
This compoundFLT3 Kinase80Inhibitory
This compoundMV4-11 Cells>10,000Non-effective

This table highlights its potency against FLT3 kinase, which is crucial in certain leukemias, suggesting its potential as a therapeutic agent in hematological malignancies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies indicate that it may possess activity against various pathogens, although specific data on minimum inhibitory concentrations (MICs) is still limited .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly impact its potency:

Modification Effect on Activity
Addition of methyl group at 4-positionIncreased FLT3 inhibition
Replacement of chlorine with bromineReduced binding affinity

These findings suggest that careful tuning of substituents can enhance the compound's therapeutic efficacy .

Case Studies

  • FLT3 Inhibition Study : A study focused on the inhibition of FLT3 by this compound demonstrated that it effectively reduced cell viability in FLT3-dependent leukemia models. The results indicated a dose-dependent response, underscoring its potential as a targeted therapy .
  • Antimicrobial Assessment : Another investigation explored the compound's antimicrobial properties against various bacterial strains. While initial results were promising, further research is necessary to quantify its efficacy and establish clinical relevance .

Properties

IUPAC Name

N-tert-butyl-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLVEBCUJRKAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479000
Record name N-tert-Butyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876521-19-6
Record name N-tert-Butyl-2-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-chloropyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-chloropyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-2-chloropyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-chloropyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-2-chloropyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-2-chloropyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.